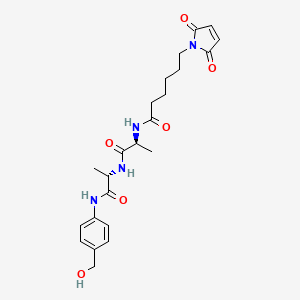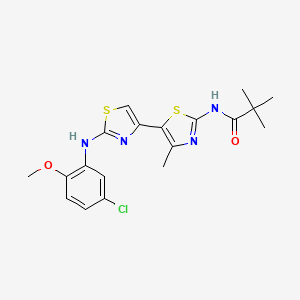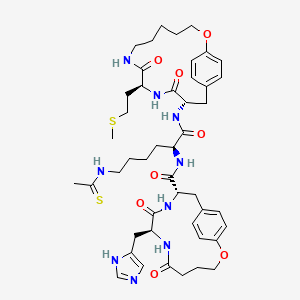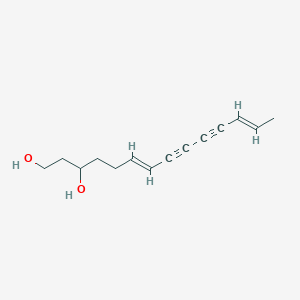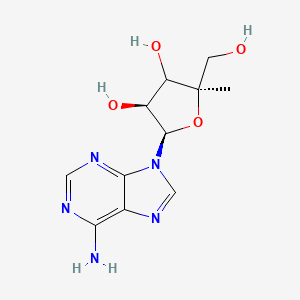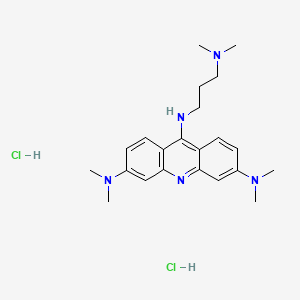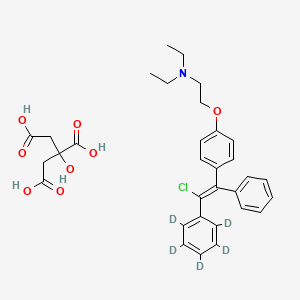
Zuclomiphene-d5 (citrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zuclomiphene-d5 (citrate) is the deuterium-labeled form of Zuclomiphene citrate. Zuclomiphene citrate is a cis isomer of Clomiphene citrate, which is a selective estrogen receptor modulator (SERM). This compound exhibits antiestrogenic properties and is known to inhibit the secretion of luteinizing hormone more effectively than its trans isomer . Zuclomiphene citrate is also recognized for its hypocholesterolemic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zuclomiphene-d5 (citrate) involves the deuteration of Zuclomiphene citrate. The process typically includes the incorporation of stable heavy isotopes of hydrogen (deuterium) into the molecular structure of Zuclomiphene citrate . The reaction conditions for deuteration often involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of Zuclomiphene-d5 (citrate) follows similar synthetic routes as the laboratory-scale synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the desired isotopic enrichment and product purity .
Chemical Reactions Analysis
Types of Reactions: Zuclomiphene-d5 (citrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of deuterated analogs with altered pharmacokinetic properties.
Substitution: Substitution reactions can occur at the phenyl rings or the ethylene bridge, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of Zuclomiphene-d5 (citrate), each with distinct pharmacological properties .
Scientific Research Applications
Zuclomiphene-d5 (citrate) has a wide range of scientific research applications, including:
Mechanism of Action
Zuclomiphene-d5 (citrate) exerts its effects by binding to estrogen receptors, thereby modulating the release of gonadotropins such as follicle-stimulating hormone and luteinizing hormone . This interaction leads to the development and maturation of ovarian follicles, ovulation, and subsequent development of the corpus luteum . The compound’s antiestrogenic properties are attributed to its ability to inhibit the negative feedback mechanism on the hypothalamus, resulting in increased gonadotropin secretion .
Comparison with Similar Compounds
Zuclomiphene-d5 (citrate) is compared with other similar compounds such as:
Enclomiphene citrate: The trans isomer of Clomiphene citrate, which exhibits antiestrogenic properties and is less effective in inhibiting luteinizing hormone secretion compared to Zuclomiphene citrate.
Clomiphene citrate: A mixture of Zuclomiphene and Enclomiphene, used primarily for ovulation induction.
Tamoxifen citrate: Another selective estrogen receptor modulator with different pharmacological properties and clinical applications.
The uniqueness of Zuclomiphene-d5 (citrate) lies in its deuterium labeling, which enhances its stability and alters its pharmacokinetic profile, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C32H36ClNO8 |
|---|---|
Molecular Weight |
603.1 g/mol |
IUPAC Name |
2-[4-[(Z)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;/i6D,9D,10D,13D,14D; |
InChI Key |
PYTMYKVIJXPNBD-XGCPMUBPSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)OCCN(CC)CC)/Cl)[2H])[2H].C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


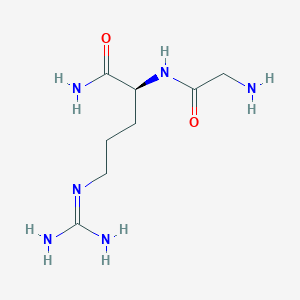
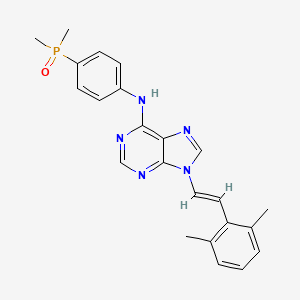
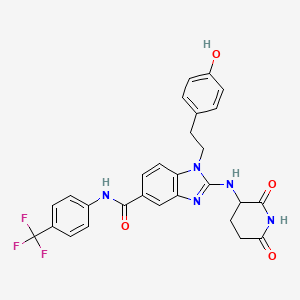

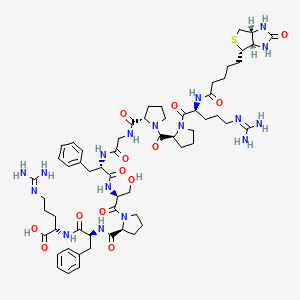
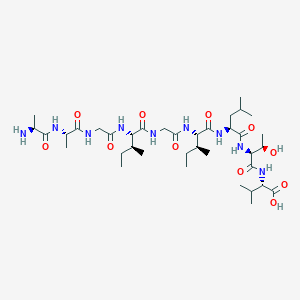
![4,6-diphenyl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B12392555.png)
